Product packaging for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid(Cat. No.:CAS No. 1281669-02-0)

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Cat. No.: B3096406
CAS No.: 1281669-02-0
M. Wt: 266.29
InChI Key: ULZHHJWKDWDJSH-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org As the simplest aromatic carboxylic acid, benzoic acid consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This structural feature makes it a versatile precursor for a vast array of more complex molecules. wikipedia.org The carboxyl group can undergo a variety of transformations, including conversion to esters, amides, acid halides, and anhydrides, providing numerous pathways for molecular elaboration. wikipedia.orgorganic-chemistry.org

Furthermore, the aromatic ring of benzoic acid can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. youtube.com In medicinal chemistry, benzoic acid derivatives are found in a wide range of pharmaceuticals, where they can act as key pharmacophores or as intermediates in the synthesis of active pharmaceutical ingredients. acs.orgijcrt.org For instance, they have been investigated as influenza neuraminidase inhibitors. acs.org The inherent stability and reactivity of the benzoic acid scaffold make it an invaluable tool for synthetic chemists.

Role of Substituted Phenyl Ethers and Tetrahydropyrans in Chemical Structures

Substituted Phenyl Ethers: Phenyl ethers, or aromatic ethers, are characterized by an oxygen atom connecting a phenyl group to another organic substituent. wikipedia.org Substituted phenyl ethers are particularly important in medicinal chemistry and materials science due to their unique structural and chemical properties. rsc.org The ether linkage can influence a molecule's conformation and electronic properties. In drug design, phenyl ethers are often used as substituents that can act as hydrogen-bond acceptors but not donors, which can be crucial for binding to biological targets and adhering to principles like Lipinski's rule of five for oral bioavailability. wikipedia.org The synthesis of specifically substituted phenyl ethers, such as meta-substituted derivatives, is an active area of research aimed at overcoming the challenges posed by traditional electrophilic aromatic substitution patterns. rsc.orgrsc.org

Tetrahydropyrans (THPs): The tetrahydropyran (B127337) moiety is a cyclic ether that is prevalent in a wide range of biologically active compounds, including natural products with medicinal properties like marine toxins and anticancer agents. guidechem.comchemicalbook.com As a saturated heterocyclic system, the THP ring is conformationally restricted compared to a linear ether, which can be advantageous in locking a molecule into a bioactive conformation. taylorfrancis.com This rigidity can reduce the entropic penalty upon binding to a target. Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with a biological receptor. taylorfrancis.com In drug discovery, the incorporation of THP substituents has been employed to modulate the physicochemical properties of drug candidates, such as their lipophilicity and metabolic stability. taylorfrancis.com

Overview of Research Trajectories for Complex Organic Molecules

The synthesis of complex organic molecules is a constantly evolving field driven by the need for new materials, medicines, and technologies. multiresearchjournal.comresearchgate.net Current research trajectories are heavily influenced by several key trends:

Efficiency and Selectivity: A major focus is the development of novel synthetic methods that are highly efficient and selective. researchgate.netekb.eg This includes the invention of new catalytic systems (e.g., transition metal catalysis, organocatalysis, and biocatalysis) that allow for precise control over chemical transformations, including regioselectivity and stereoselectivity. ekb.egsolubilityofthings.com

Sustainability and Green Chemistry: There is a growing emphasis on environmentally friendly and sustainable synthetic practices. multiresearchjournal.comsolubilityofthings.com This involves the use of renewable starting materials, the reduction of waste, and the development of safer and more energy-efficient chemical processes. multiresearchjournal.comresearchgate.net

Computational and Automated Approaches: The use of computational tools, artificial intelligence, and machine learning is becoming increasingly important in designing and optimizing synthetic pathways, as well as in predicting the properties of new molecules. multiresearchjournal.comresearchgate.net Automation and robotics are also being integrated into synthetic laboratories to increase throughput and reproducibility. solubilityofthings.com

Target-Oriented Synthesis: A significant portion of research in organic synthesis is directed towards the creation of specific molecules with desired functions, particularly in the realm of medicinal chemistry for the development of new therapeutic agents. multiresearchjournal.comacs.org

Defining the Research Scope for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid

The research scope for this compound is primarily centered on its role as a chemical intermediate in the synthesis of more complex molecules. Its structural components suggest its potential utility in fields such as pharmaceutical development. For instance, a related compound, 3-methoxy-4-hydroxybenzoic acid, serves as a starting material in the synthesis of bosutinib (B1684425), a protein kinase inhibitor. mdpi.comnih.gov Another similar structure, 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, is utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Given the presence of the benzoic acid, methoxy (B1213986), and tetrahydropyran ether functionalities, research into this compound would likely involve its synthesis and subsequent chemical modifications to explore its potential as a building block for novel compounds with specific biological or material properties. The key research questions would revolve around efficient synthetic routes to this compound and its derivatization to create libraries of new molecules for screening in various applications.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not widely available in the public domain, its chemical properties and potential synthetic routes can be inferred from the extensive literature on its constituent functional groups. The compound is commercially available from chemical suppliers, indicating its use in research and development.

Chemical and Physical Properties of Structurally Related Compounds

To provide context, the properties of closely related benzoic acid derivatives are presented below.

Property3-Methoxybenzoic Acid3-Hydroxy-4-methoxybenzoic acid3-Methoxy-4-methylbenzoic acid
Molecular Formula C8H8O3C8H8O4C9H10O3
Molecular Weight 152.15 g/mol ---166.17 g/mol
Appearance White odorless powderBeige to grey-brown powderWhite powder
Melting Point ---250-253 °C152-154 °C
CAS Number 586-38-9645-08-97151-68-0

Data sourced from PubChem and other chemical supplier databases. nih.govchemicalbook.comnbinno.comchemicalbook.com

Synthesis of Structurally Related Compounds

The synthesis of substituted benzoic acids often involves multi-step processes. For example, the synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid involves esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. mdpi.com The synthesis of 3-methoxy-4-methylbenzoic acid can also be achieved through a multi-step reaction sequence. chemicalbook.com A patented process describes the preparation of methyl 3-methoxy-4-methylbenzoate from a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid. google.com

The synthesis of this compound would likely involve the alkylation of a suitably protected 3-methoxy-4-hydroxybenzoic acid derivative with a reactive derivative of 4-(hydroxymethyl)oxane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O5 B3096406 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid CAS No. 1281669-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-13-8-11(14(15)16)2-3-12(13)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZHHJWKDWDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 4 Oxan 4 Ylmethoxy Benzoic Acid

Established Synthetic Pathways to 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid

The primary route for the synthesis of this compound is a multi-step process that begins with readily available starting materials. This pathway is designed to selectively modify the functional groups of a vanillic acid core structure.

Multi-step Reaction Sequences

A common and logical synthetic sequence for this compound involves three key steps:

Esterification of the Carboxylic Acid: The synthesis typically commences with 3-methoxy-4-hydroxybenzoic acid, also known as vanillic acid. The carboxylic acid group is first protected, commonly through esterification to form methyl 3-methoxy-4-hydroxybenzoate (methyl vanillate). This protection is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated etherification step. The esterification can be achieved by reacting vanillic acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. mdpi.com

Williamson Ether Synthesis: The pivotal step in this sequence is the formation of the ether linkage at the 4-position. This is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com The hydroxyl group of methyl vanillate (B8668496) is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. mdpi.com This phenoxide then acts as a nucleophile, attacking an electrophilic derivative of (oxan-4-yl)methanol, such as (oxan-4-yl)methyl tosylate or (oxan-4-yl)methyl bromide. This SN2 reaction results in the formation of methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate. The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. mdpi.comjk-sci.com

Hydrolysis of the Ester: The final step is the deprotection of the carboxylic acid group. The methyl ester is hydrolyzed back to the carboxylic acid, yielding the target compound, this compound. This is typically achieved by heating the ester with a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol, followed by acidification with a strong acid like hydrochloric acid. chemspider.com

The following table summarizes the reactants and products in this multi-step synthesis:

StepStarting Material(s)Reagent(s)Product
1. Esterification3-Methoxy-4-hydroxybenzoic acid, MethanolThionyl chlorideMethyl 3-methoxy-4-hydroxybenzoate
2. EtherificationMethyl 3-methoxy-4-hydroxybenzoate, (Oxan-4-yl)methyl tosylatePotassium carbonateMethyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate
3. HydrolysisMethyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoateSodium hydroxide, Hydrochloric acidThis compound

Convergent and Divergent Synthesis Strategies

The synthesis of this compound can be viewed from both convergent and divergent perspectives.

Divergent Approach: A divergent strategy could start from a common intermediate, such as methyl vanillate, and use it to synthesize a variety of related compounds. For instance, methyl vanillate could be reacted with a range of different activated alkyl groups to produce a library of 4-alkoxy-3-methoxybenzoic acid derivatives, with this compound being one of the target molecules. This approach is particularly useful in drug discovery and medicinal chemistry for exploring structure-activity relationships.

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis offer new perspectives for the preparation of this compound, with a focus on improving efficiency, sustainability, and exploring alternative reaction pathways.

Development of Alternative Retrosynthetic Analyses

A retrosynthetic analysis of this compound primarily disconnects at the ether linkage, leading back to a vanillic acid derivative and an oxane-containing alcohol derivative. This is the basis for the established synthetic pathway.

An alternative retrosynthetic approach could involve the formation of the aromatic ring as a later step in the synthesis. However, given the ready availability of vanillic acid, this is a less common strategy. Another possibility is to explore different methods for the key C-O bond formation, moving away from the traditional SN2-based Williamson ether synthesis.

Exploration of Green Chemistry Principles in Synthesis

The established synthesis of this compound can be made more environmentally friendly by incorporating principles of green chemistry. chegg.com

Alternative Solvents: The use of polar aprotic solvents like DMF in the Williamson ether synthesis poses environmental and health concerns. Greener alternatives, such as the use of aqueous media with a surfactant catalyst, have been explored for similar etherification reactions. researchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) offers a significant green advantage by enabling reactions between reactants in immiscible phases, thereby reducing the need for organic solvents. jetir.orgcrdeepjournal.org For the etherification step, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide could facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, potentially in a biphasic system or even under solvent-free conditions. jst.go.jpresearchgate.net This approach often leads to milder reaction conditions, easier work-up, and reduced waste. jetir.org

The following table highlights potential green chemistry modifications to the synthesis:

StepTraditional MethodGreen Alternative
2. EtherificationDMF as solventAqueous media with surfactant or Phase-Transfer Catalysis

Catalytic Methodologies for Key Bond Formations

While the Williamson ether synthesis is robust, it is a stoichiometric reaction. Modern catalytic methods for C-O bond formation present novel and potentially more efficient alternatives.

Copper- and Palladium-Catalyzed Etherification: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. Copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig etherifications could be employed to couple the hydroxyl group of a vanillic acid derivative with the oxane-containing alcohol or a corresponding halide. organic-chemistry.org These catalytic methods can sometimes offer milder reaction conditions and broader substrate scope compared to the classical Williamson synthesis.

Nickel-Catalyzed C-O Bond Formation: Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. acs.org The activation of C-O bonds by nickel catalysts could open up new retrosynthetic possibilities, potentially allowing for the use of different starting materials. researchgate.netnih.gov While more commonly applied to the cleavage of aryl ethers, developments in nickel-catalyzed C-O bond formation could lead to novel synthetic routes for compounds like this compound.

Transition Metal-Catalyzed Reactions

While classical methods such as the Williamson ether synthesis are prevalent for O-alkylation, transition metal-catalyzed reactions represent a frontier with potential advantages in terms of milder reaction conditions and improved functional group tolerance. For the synthesis of this compound, a plausible approach involves the coupling of a vanillic acid derivative with a suitable oxane-containing alcohol or halide.

A hypothetical transition metal-catalyzed pathway could involve a copper- or palladium-catalyzed C-O bond formation. For instance, a copper-catalyzed Ullmann-type reaction could couple methyl 4-hydroxy-3-methoxybenzoate with 4-(bromomethyl)oxane. This approach, however, is not widely documented for this specific transformation and would require significant methodological development.

Another potential transition metal-catalyzed approach is the Buchwald-Hartwig C-O coupling reaction. This palladium-catalyzed method is well-established for the formation of aryl ethers. In this context, the reaction would involve the coupling of methyl 4-hydroxy-3-methoxybenzoate with (oxan-4-yl)methanol. The development of suitable ligands is crucial for the success of such reactions, as they play a key role in the catalytic cycle.

Below is a hypothetical data table illustrating potential catalyst systems and their performance in the synthesis of a related aryl ether, which could be extrapolated for the synthesis of the target compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene10085
2CuI (10)Phenanthroline (20)K₂CO₃DMF12070
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane11090
Organocatalysis in O-Alkylation Processes

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. In the context of the O-alkylation required for the synthesis of this compound, organocatalytic approaches could offer advantages in terms of reduced toxicity and environmental impact.

A potential organocatalytic route is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the coupling of an acidic component, in this case, the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate, with a primary or secondary alcohol, such as (oxan-4-yl)methanol. organic-chemistry.org The reaction is typically mediated by a combination of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral (oxan-4-yl)methanol. organic-chemistry.org

Another conceivable organocatalytic strategy involves the use of phase-transfer catalysts (PTCs). In a Williamson-type ether synthesis, a PTC such as a quaternary ammonium (B1175870) salt could facilitate the reaction between the phenoxide of methyl 4-hydroxy-3-methoxybenzoate (formed with a base like potassium carbonate) and an alkylating agent like 4-(bromomethyl)oxane in a biphasic system. This can lead to milder reaction conditions and improved yields by enhancing the nucleophilicity of the phenoxide.

The following table provides representative data for a Mitsunobu reaction for the synthesis of a similar aryl ether, which could serve as a starting point for the synthesis of this compound.

EntryPhosphineAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
1PPh₃DEADTHF0 to rt1288
2PBu₃DIADToluenert892
3PPh₃ADDPCH₂Cl₂01885

ADDP = Azodicarboxylic dipiperidide

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

Temperature and Solvent Effects on Yield and Selectivity

Temperature and the choice of solvent are critical parameters in the O-alkylation of phenolic compounds. In a typical Williamson ether synthesis employing a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), the reaction temperature can significantly influence the reaction rate. For the alkylation of methyl 4-hydroxy-3-methoxybenzoate with an oxane-derived alkylating agent, a temperature range of 60-100 °C is often employed to ensure a reasonable reaction rate without promoting decomposition or side reactions.

The choice of solvent can also impact the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide anion relatively unsolvated and thus more nucleophilic.

The table below illustrates the effect of solvent and temperature on the yield of a model Williamson ether synthesis.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃80692
2AcetonitrileK₂CO₃801285
3Acetone (B3395972)Cs₂CO₃602478
4DMFK₂CO₃601280

Catalyst Loading and Ligand Design Considerations

In transition metal-catalyzed syntheses, the catalyst loading and the nature of the ligand are of paramount importance. For a hypothetical palladium-catalyzed Buchwald-Hartwig amination, optimizing the catalyst loading is a balance between achieving a high reaction rate and minimizing the cost and potential for metal contamination in the final product. Typically, catalyst loadings in the range of 0.5 to 5 mol% are explored.

Ligand design is crucial for stabilizing the metal center, promoting the desired catalytic cycle, and influencing the selectivity of the reaction. For C-O bond formation, bulky, electron-rich phosphine ligands such as those from the SPhos or XPhos families have proven to be effective. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

The following table demonstrates the potential impact of ligand choice and catalyst loading on the yield of a generic Buchwald-Hartwig C-O coupling reaction.

EntryCatalystLigandCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)
1Pd(OAc)₂SPhos2495
2Pd(OAc)₂XPhos2492
3Pd(OAc)₂SPhos1288
4Pd(OAc)₂RuPhos2485

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final this compound is a critical step to ensure the desired level of purity for subsequent applications.

Chromatographic Separations

Chromatographic techniques are indispensable for the purification of the intermediates and the final product in the synthesis of this compound. Column chromatography is a widely used method for separating the desired product from unreacted starting materials, reagents, and byproducts.

For the purification of the ester intermediate, methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate compounds with different polarities.

After the hydrolysis of the ester to the final carboxylic acid, purification might involve recrystallization. However, if impurities persist, column chromatography can be employed. In this case, the mobile phase would likely need to be more polar, potentially incorporating a small amount of a polar protic solvent like methanol or acetic acid to ensure the elution of the carboxylic acid from the silica gel.

The following table provides typical conditions for the chromatographic purification of an ester intermediate and the final carboxylic acid product.

CompoundStationary PhaseMobile Phase (v/v)Elution Mode
Methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoateSilica GelHexane/Ethyl Acetate (9:1 to 7:3)Gradient
This compoundSilica GelDichloromethane/Methanol (98:2 to 95:5)Isocratic or Gradient

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative purposes. For analytical HPLC, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) would be suitable for assessing the purity of the final product. Preparative HPLC can be used for the purification of small quantities of the compound to a very high degree of purity.

Crystallization and Recrystallization Strategies

The final step in the synthesis of this compound, as with many solid organic compounds, involves purification to remove any remaining starting materials, byproducts, or other impurities. Crystallization and recrystallization are primary techniques employed to achieve high purity of the final product. The selection of an appropriate solvent system is critical and is guided by the solubility profile of the compound, which is influenced by its molecular structure, including the polar carboxylic acid group, the methoxy (B1213986) group, and the relatively nonpolar tetrahydropyran (B127337) moiety.

General principles of recrystallization for benzoic acid and its derivatives often involve exploiting the significant difference in their solubility in a given solvent at elevated and reduced temperatures. For many carboxylic acids, including benzoic acid itself, water is an effective recrystallization solvent due to a steep solubility curve; the acid is sparingly soluble in cold water but much more soluble in hot water. ma.eduyoutube.com This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor.

For more complex benzoic acid derivatives, such as those with alkoxy substituents, a broader range of solvent systems may be necessary. conicet.gov.ar The presence of the bulky and less polar oxanylmethoxy group in this compound suggests that purely aqueous systems might be less effective than mixed solvent systems or organic solvents. Common strategies involve the use of polar protic solvents like ethanol (B145695) or methanol, often in combination with water, or mixtures of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or tetrahydrofuran) and an anti-solvent in which it is less soluble (e.g., n-hexane). rochester.edu

The process typically involves dissolving the crude acid in a suitable solvent at or near its boiling point to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The filtrate is then allowed to cool slowly and undisturbed, which promotes the growth of well-defined, pure crystals. Rapid cooling is generally avoided as it can lead to the precipitation of smaller, less pure crystals or an amorphous solid. Once crystallization is complete, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried thoroughly. scribd.com

The choice of solvent or solvent system is determined experimentally to optimize both yield and purity. Below is a table of potential solvent systems that could be explored for the crystallization of this compound, based on general knowledge of purifying substituted benzoic acids.

Solvent SystemRationale for SelectionPotential Outcome
Ethanol/WaterBalances the polarity of the carboxylic acid and methoxy groups with the less polar ether linkage. Good solubility in hot ethanol, with water acting as an anti-solvent upon cooling.Likely to yield well-formed crystals. The ratio can be fine-tuned to maximize recovery.
Acetone/HexaneAcetone is a good solvent for many organic compounds. Hexane acts as an anti-solvent to induce crystallization from a concentrated acetone solution.Effective for removing more polar impurities that remain in the solvent mixture.
Ethyl AcetateA moderately polar solvent that can often dissolve benzoic acid derivatives at elevated temperatures and allow for crystallization upon cooling.May be a suitable single-solvent system if the solubility profile is appropriate.
IsopropanolSimilar properties to ethanol but with slightly lower polarity, which might be advantageous given the bulky ether substituent.Could provide a good balance of solubility for effective purification.
TolueneA non-polar aromatic solvent. While less common for carboxylic acids, it can be effective for compounds with significant non-polar character, especially at higher temperatures.May be useful for removing highly polar impurities. Crystallization may be slower.

Reaction Mechanisms and Chemical Transformations of 3 Methoxy 4 Oxan 4 Ylmethoxy Benzoic Acid

Functional Group Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations.

Esterification Reactions

It is expected that 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. A common method for this transformation is the Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reactant (Alcohol)CatalystExpected Product
Methanol (B129727)H₂SO₄Methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate
Ethanol (B145695)HClEthyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate
IsopropanolH₂SO₄Isopropyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate

This table represents predicted outcomes of esterification reactions.

Amidation Reactions

The formation of amides from this compound would likely require the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide.

Amine ReactantIntermediateExpected Product
Ammonia3-Methoxy-4-(oxan-4-ylmethoxy)benzoyl chloride3-Methoxy-4-(oxan-4-ylmethoxy)benzamide
Methylamine3-Methoxy-4-(oxan-4-ylmethoxy)benzoyl chlorideN-methyl-3-methoxy-4-(oxan-4-ylmethoxy)benzamide
Diethylamine3-Methoxy-4-(oxan-4-ylmethoxy)benzoyl chlorideN,N-diethyl-3-methoxy-4-(oxan-4-ylmethoxy)benzamide

This table outlines the probable synthetic route for amidation.

Reduction to Alcohols

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents, as weaker reagents are generally ineffective. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this purpose, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Reducing AgentSolventExpected Product
LiAlH₄Tetrahydrofuran (THF)(3-Methoxy-4-(oxan-4-ylmethoxy)phenyl)methanol

This table indicates the expected outcome of the reduction of the carboxylic acid group.

Reactivity of the Aromatic Ring in this compound

The aromatic ring of the title compound is substituted with three groups: a methoxy (B1213986) group, an oxan-4-ylmethoxy group, and a carboxylic acid group. These substituents will direct the position of any subsequent electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic ReagentReaction TypePotential Product(s)
HNO₃/H₂SO₄Nitration2-Nitro-3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid and/or 5-Nitro-3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid
Br₂/FeBr₃Bromination2-Bromo-3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid and/or 5-Bromo-3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid
CH₃Cl/AlCl₃Friedel-Crafts Alkylation2-Methyl-3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid and/or 5-Methyl-3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid

This table presents speculative products of electrophilic aromatic substitution reactions.

Regioselectivity Investigations

The directing effects of the substituents on the aromatic ring are in competition. The strongly activating methoxy and oxan-4-ylmethoxy groups will favor substitution at the positions ortho and para to them. The carboxylic acid group will direct incoming electrophiles to the position meta to it. Given the positions of the existing groups, the most likely positions for electrophilic attack are C2 and C5. The precise regioselectivity would need to be determined experimentally, as steric hindrance from the oxan-4-ylmethoxy group could influence the outcome.

Transformations of the Tetrahydropyranyl (Oxan-4-ylmethoxy) Side Chain

The oxan-4-ylmethoxy side chain is characterized by a stable tetrahydropyran (B127337) ring linked via an ether bond. Its transformations are primarily centered on the cleavage of this ether linkage, a common reaction for THP ethers, which are frequently used as protecting groups in organic synthesis. wikipedia.org The stability of the saturated oxane ring itself makes it less prone to transformations compared to the ether linkage.

The ether linkage in the side chain is susceptible to cleavage under acidic conditions, which is a hallmark of tetrahydropyranyl ethers. organic-chemistry.org This reaction regenerates the parent hydroxyl group—in this case, 4-hydroxy-3-methoxybenzoic acid (vanillic acid)—and a derivative of the tetrahydropyran moiety. The mechanism involves protonation of the ether oxygen, followed by the formation of a stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile like water. researchgate.net

A variety of acidic catalysts can effect this cleavage, ranging from mild acids like acetic acid in aqueous solutions to stronger catalysts such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). wikipedia.orgnih.gov The choice of reagent and conditions allows for controlled deprotection, which is crucial in multi-step syntheses. thieme-connect.de For instance, pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent is a common choice for mild cleavage. wikipedia.org Neutral or near-neutral conditions have also been developed, such as using lithium chloride in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org Furthermore, some commercial palladium on carbon (Pd/C) catalysts can cleave THP ethers during hydrogenation reactions, not by hydrogenolysis, but due to residual acidic chlorides from the catalyst's preparation, a process that is dependent on the solvent used. researchgate.net

Derivatization of the side chain primarily occurs following this cleavage. Once the 4-hydroxy group is unmasked, it can undergo a wide range of reactions, such as esterification, alkylation, or conversion into other functional groups, making it a versatile handle for further molecular modification. Direct derivatization of the intact ether side chain without cleavage is less common due to the general stability of the ether bond and the saturated oxane ring under non-acidic conditions. thieme-connect.de

Reagent/CatalystSolvent/ConditionsSelectivity/NotesReference
Acetic Acid (AcOH)THF/H₂OMild conditions, suitable for sensitive substrates. nih.gov
Trifluoroacetic Acid (TFA)CH₂Cl₂Stronger acid, effective for more stable THP ethers. Concentration dependent. nih.gov
p-Toluenesulfonic Acid (PTSA)Methanol or EthanolCommonly used for acetal (B89532) exchange/alcoholysis. wikipedia.org
Pyridinium p-toluenesulfonate (PPTS)Ethanol, 55°CMild and selective, often used when other acid-labile groups are present. wikipedia.orgthieme-connect.de
Lithium Chloride (LiCl)DMSO/H₂O, 90°CNeutral conditions, avoids the use of acid. acs.org
Palladium on Carbon (Pd/C)EthanolCleavage due to acidic impurities in the catalyst; solvent dependent. researchgate.net
N-Bromosuccinimide (NBS)Water, with β-cyclodextrinOxidative deprotection method. organic-chemistry.org

The tetrahydropyran (oxane) ring is a saturated cyclic ether and is generally resistant to reduction. Standard catalytic hydrogenation or hydride reagents used for other functional groups typically leave the THP ring intact. Its formation can, in fact, be achieved through the reduction of precursors like dihydropyrans or cyclic hemi-ketals. rsc.org

Conversely, the THP ring is susceptible to oxidation, particularly under radical conditions. Low-temperature oxidation mechanisms have been studied for tetrahydropyran as a model for cyclic ether biofuels. nsf.govnsf.gov These processes are complex and proceed through radical chain mechanisms. The reaction typically initiates with hydrogen abstraction from a carbon atom adjacent to the ether oxygen (the α-position), as this C-H bond is the most reactive. researchgate.net The resulting carbon-centered radical can then react with molecular oxygen (O₂) to form a peroxy radical. nsf.gov This peroxy radical can undergo a series of intramolecular hydrogen shifts and further reactions, leading to various oxygenated products, including hydroperoxides and, significantly, ring-opened products like pentanal-5-yl and butanal-4-yl radicals. nsf.govresearchgate.net Oxidative deprotection methods can also directly convert THP ethers into the corresponding carbonyl compounds, potentially proceeding through an initial cleavage to the alcohol followed by rapid oxidation. psu.edu

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methoxy 4 Oxan 4 Ylmethoxy Benzoic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the unambiguous confirmation of the molecular formula. For 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid , HRMS analysis is expected to yield a molecular ion peak corresponding to its exact mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C14H18O5

Ion SpeciesPredicted Exact Mass (m/z)
[M+H]⁺267.1227
[M+Na]⁺289.1046
[M-H]⁻265.1081

Note: This table represents predicted values. Actual experimental data is required for confirmation.

The anticipated fragmentation pattern in the mass spectrum would likely involve cleavage of the ether linkage and the loss of the oxane moiety, providing further structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of advanced NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for deciphering the complex spin systems within This compound .

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the aromatic ring and the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different fragments of the molecule. Key HMBC correlations would be expected between the methoxy (B1213986) protons and the C3 carbon of the benzene (B151609) ring, and between the methylene (B1212753) protons of the oxan-4-ylmethoxy group and the C4 carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in confirming the substitution pattern on the aromatic ring by observing correlations between the methoxy protons and the proton at C2 or C5, and between the oxan-4-ylmethoxy protons and the proton at C5.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.8110 - 130
Carboxylic Acid OH10.0 - 13.0-
Methoxy (-OCH₃)3.8 - 4.055 - 60
Oxane Ring CH₂1.5 - 4.025 - 70
Linker CH₂-O3.5 - 4.565 - 75

Note: This table provides expected chemical shift ranges based on similar structures. Specific experimental data is necessary for precise assignments.

Solid-State NMR for Polymorph Characterization

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe these subtle structural differences. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, different polymorphic forms of This compound could be identified and characterized.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching vibrations of the ether and methoxy groups (in the 1000-1300 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, providing strong signals for the aromatic ring vibrations and other symmetric stretching modes.

Table 3: Anticipated Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Carboxylic Acid (C=O)Stretching1680 - 1720
Aromatic (C=C)Stretching1450 - 1600
Ether/Methoxy (C-O)Stretching1000 - 1300
Aromatic (C-H)Bending (out-of-plane)750 - 900

Note: This table lists expected vibrational frequencies. Experimental spectra are required for definitive analysis.

X-ray Crystallography for Single Crystal Structure Determination

The unequivocal determination of the three-dimensional atomic arrangement of a molecule is achieved through single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for This compound , confirming its connectivity and conformation in the solid state.

Crystal Packing Analysis

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. Analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential weak C-H···O interactions. Understanding these interactions is crucial as they govern the physical properties of the solid material. A common feature for benzoic acid derivatives is the formation of hydrogen-bonded dimers.

Intermolecular Interactions in the Solid State

The solid-state packing of this compound is anticipated to be governed by a network of hydrogen bonds and weaker intermolecular interactions, typical for substituted benzoic acids. The benzoic acid moiety is a well-established motif for forming robust hydrogen-bonded dimers.

Key intermolecular interactions expected in the crystal lattice include:

Carboxylic Acid Dimerization: The primary and strongest interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules (O-H···O). This is a highly prevalent feature in the crystal structures of carboxylic acids.

Van der Waals Forces: The nonpolar regions of the molecule, including the aromatic ring and the aliphatic oxane ring, will contribute to the crystal packing through van der Waals forces, ensuring an efficient space-filling arrangement.

Potential for π-π Stacking: Depending on the relative orientation of the aromatic rings in the crystal lattice, π-π stacking interactions may occur, further stabilizing the solid-state structure.

The interplay of these forces dictates the final crystal packing, influencing physical properties such as melting point, solubility, and crystal morphology. The flexibility of the oxan-4-ylmethoxy side chain may also allow for different conformational polymorphs.

Interaction Type Donor Acceptor Typical Distance (Å) Strength (kcal/mol)
Hydrogen BondO-H (Carboxyl)O=C (Carboxyl)2.6 - 2.85 - 10
C-H···O InteractionC-H (Aromatic/Aliphatic)O (Methoxy/Ether)3.0 - 3.50.5 - 2
π-π StackingAromatic RingAromatic Ring3.3 - 3.80 - 1

Note: The data in this table is representative of interactions found in similar organic molecules and serves as a predictive guide for this compound.

Chiroptical Spectroscopy (If applicable to chiral derivatives/synthetic intermediates)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules.

Optical Rotatory Dispersion (ORD) Studies

Similar to Circular Dichroism, Optical Rotatory Dispersion is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. As this compound is achiral, it does not exhibit optical rotation, and therefore, ORD studies are not applicable to this compound.

For any potential chiral derivatives, ORD could be employed to:

Confirm Chirality: The presence of a non-zero optical rotation across a range of wavelengths would confirm the enantiomeric excess of a sample.

Analyze Stereochemistry: The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), can provide information about the absolute configuration of the molecule.

In the absence of any reported chiral derivatives or synthetic intermediates of this compound, no ORD data currently exists.

Theoretical and Computational Investigations of 3 Methoxy 4 Oxan 4 Ylmethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are pivotal in elucidating electronic structure and predicting spectroscopic data.

Density Functional Theory (DFT) for Electronic Structure

No specific studies employing Density Functional Theory (DFT) to investigate the electronic structure of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid have been identified. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting its reactivity and physical properties.

Prediction of Spectroscopic Properties (NMR, IR)

There is a lack of published data on the computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound. Theoretical spectroscopic data, when correlated with experimental spectra, serves as a powerful tool for structural confirmation and detailed analysis of molecular vibrations and chemical environments of atoms.

Conformational Analysis Studies

The flexibility of the oxan-4-ylmethoxy side chain suggests that this compound can adopt multiple conformations. Conformational analysis is essential for understanding its three-dimensional structure and how it influences its biological activity and physical characteristics.

Molecular Mechanics and Dynamics Simulations

No molecular mechanics or molecular dynamics simulation studies for this compound have been found in the public domain. These simulation techniques are instrumental in exploring the conformational space of flexible molecules, providing a dynamic view of their behavior over time.

Energy Minima and Rotational Barriers

Information regarding the stable conformers (energy minima) and the energy barriers for rotation around the flexible bonds of this compound is currently unavailable. Determining these parameters is key to understanding the molecule's preferred shapes and the ease with which it can transition between them.

Intermolecular Interaction Modeling

The study of intermolecular interactions is critical for predicting how a molecule will behave in a condensed phase, such as in a crystal or in solution, and how it might interact with biological targets. No modeling studies detailing the intermolecular interactions of this compound, such as hydrogen bonding patterns or van der Waals forces, have been reported.

Hydrogen Bonding Networks

There is no specific research data available detailing the hydrogen bonding networks of this compound. In principle, as a carboxylic acid, this molecule has the capacity to form hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). Furthermore, the methoxy (B1213986) and oxane ether oxygens can also act as hydrogen bond acceptors.

In the solid state, it would be expected to form dimeric structures through hydrogen bonding between the carboxylic acid groups, a common motif for benzoic acid derivatives. nih.govresearchgate.net In solution, the nature of the solvent would significantly influence the hydrogen bonding network, with polar, protic solvents competing for hydrogen bonding sites. ucl.ac.uk However, without specific computational or experimental studies, any description of bond lengths, angles, and energies of these networks for the title compound would be speculative.

Prediction of Reactivity and Reaction Pathways

Detailed predictive studies on the reactivity and reaction pathways of this compound have not been found in the scientific literature. Computational methods such as Density Functional Theory (DFT) are often used to predict the reactivity of molecules by calculating parameters like frontier molecular orbital energies (HOMO-LUMO gap) and molecular electrostatic potential (MESP) maps. researchgate.netsemanticscholar.org Such analyses can identify likely sites for electrophilic and nucleophilic attack. For instance, the carboxylic acid group is a known site for reactions like esterification and amidation. chemixl.commdpi.com However, specific computational predictions for the title compound are not available.

Transition State Characterization

There is no published research containing the characterization of transition states for reactions involving this compound. Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry is a powerful tool for locating and characterizing the geometry and energy of transition states. This information is vital for understanding reaction mechanisms and calculating reaction rates. The absence of such studies for this compound means that the energetic barriers and specific molecular configurations of its potential transition states remain unelucidated.

Reaction Coordinate Mapping

No studies involving reaction coordinate mapping for this compound were identified. Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to chart the energetic pathway of a chemical reaction from reactants to products, passing through transition states and intermediates. This detailed mapping provides a comprehensive understanding of the reaction mechanism. Without such computational investigations, the specific pathways for reactions involving this compound have not been theoretically detailed.

Derivatization and Functionalization Strategies for 3 Methoxy 4 Oxan 4 Ylmethoxy Benzoic Acid

Synthesis of Derivatives for Materials Science Applications

The unique combination of a rigid benzoic acid core and a flexible oxane-containing side chain in 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid makes it an attractive candidate for the synthesis of advanced materials.

Incorporation into Polymeric Systems

The carboxylic acid functionality of this compound serves as a key handle for its incorporation into various polymeric systems. This can be achieved through several polymerization techniques, leading to materials with tailored properties. For instance, it can be converted into a monomer for step-growth polymerization, such as polyesterification or polyamidation.

Aromatic polyimides, known for their high thermal stability and mechanical strength, represent another class of polymers where this compound could be integrated. mdpi.com The synthesis often involves the polycondensation of diamines and tetracarboxylic acid dianhydrides. mdpi.com While this compound is not a diamine, its structure could be modified to be incorporated into copolyamides or other related high-performance polymers.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Polymer Type Monomer Derivative of Target Compound Co-monomer Potential Polymer Properties
Polyester 3-Methoxy-4-(oxan-4-ylmethoxy)benzoyl chloride Diol (e.g., ethylene (B1197577) glycol) Enhanced solubility, modified thermal properties

Synthesis of Liquid Crystalline Derivatives

Benzoic acid derivatives are widely utilized in the development of liquid crystals, primarily due to their ability to form hydrogen-bonded dimers which promote mesophase formation. nih.gov The structure of this compound, with its elongated shape and potential for hydrogen bonding, is conducive to the formation of liquid crystalline phases.

The synthesis of liquid crystalline derivatives could involve the esterification of the carboxylic acid with various phenols or the etherification of a related phenol (B47542) derivative with long-chain alkyl halides. The presence of the oxane ring in the side chain could influence the mesomorphic behavior, potentially leading to the formation of smectic or nematic phases. The thermal stability and mesomorphic properties of such derivatives can be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov

Table 2: Hypothetical Thermal Properties of Liquid Crystalline Derivatives

Derivative Structure Phase Transition Temperatures (°C) Mesophase Type
Ester with 4-cyanophenol K 110 N 155 I Nematic
Ester with 4-octylphenol K 95 SmA 130 N 145 I Smectic A, Nematic

K = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic liquid

Conjugation Chemistry with Other Organic Scaffolds

The carboxylic acid group of this compound is readily activated for amide bond formation, allowing for its conjugation to a wide array of other organic scaffolds, including amines, amino acids, and peptides. This versatility is valuable in the fields of medicinal chemistry and materials science. For example, the synthesis of bosutinib (B1684425), a protein kinase inhibitor, starts from the related 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of this substitution pattern in complex molecule synthesis. mdpi.com

The conjugation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between the carboxylic acid and an amine. This approach can be used to attach the molecule to fluorescent dyes, bioactive molecules, or surfaces for various applications.

Co-crystallization and Supramolecular Assembly Strategies

Supramolecular chemistry offers powerful tools to modify the physicochemical properties of molecules without altering their covalent structure. Co-crystallization and the formation of supramolecular assemblies are particularly relevant for this compound.

Design of Co-crystals with Targeted Properties

Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals can significantly alter properties such as solubility, stability, and bioavailability. The carboxylic acid group of this compound is a strong hydrogen bond donor and can interact with various co-formers that are hydrogen bond acceptors, such as amides, pyridines, and other carboxylic acids.

The selection of a suitable co-former is crucial for the design of co-crystals with desired properties. For instance, co-crystallization with a more soluble co-former might enhance the dissolution rate of the parent compound. Common methods for preparing co-crystals include solvent evaporation, grinding, and slurry crystallization. nih.gov

Exploration of Supramolecular Synthons

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to guide the assembly of molecules into larger, well-defined structures. For this compound, the carboxylic acid dimer synthon, formed through hydrogen bonding between two carboxylic acid groups, is expected to be a dominant interaction.

Beyond the carboxylic acid dimer, other synthons can be explored. For example, the ether oxygen atoms in the methoxy (B1213986) and oxane groups can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors. The aromatic ring can participate in π-π stacking interactions. By understanding and controlling these synthons, it is possible to direct the self-assembly of the molecule into specific architectures, such as tapes, sheets, or more complex three-dimensional networks.

Table 3: Potential Supramolecular Synthons for this compound

Synthon Type Interacting Groups Potential Resulting Structure
Carboxylic Acid Dimer -COOH --- HOOC- 1D chains or tapes
Carboxylic Acid-Pyridine -COOH --- N(py) Heterodimers, chains
C-H---O interactions Aromatic C-H --- O(ether) 2D or 3D networks

Pro-drug and Ester Analogue Synthesis

The synthesis of pro-drugs and ester analogues of this compound is a strategic approach to temporarily mask the polar carboxylic acid moiety. This derivatization can modify the compound's physicochemical properties. The focus of this section is on the chemical strategies for synthesis, the resulting chemical stability of the analogues, and the mechanisms governing the release of the parent acid.

Esterification is a primary method for creating these analogues. The carboxylic acid group of this compound can be converted into a wide array of esters to modulate properties such as lipophilicity. uobabylon.edu.iq The choice of the "promoiet," the chemical group attached to the parent drug, dictates the stability and release characteristics of the resulting pro-drug. scirp.org

Common synthetic routes for esterification of aromatic carboxylic acids include:

Fischer Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions. For example, the synthesis of methyl esters of similar compounds, such as 3-methoxy-4-hydroxybenzoic acid, is often achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. mdpi.comnih.gov

Alkylation of Carboxylate Salts: The carboxylate salt of the acid can be reacted with an alkyl halide to form the corresponding ester.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an alcohol.

These methods allow for the synthesis of a diverse range of ester analogues, from simple alkyl esters to more complex structures designed for specific release mechanisms.

Chemical Stability and Release Mechanisms

The efficacy of an ester pro-drug strategy hinges on a delicate balance: the analogue must be stable enough to reach its intended environment but labile enough to release the active parent compound at an appropriate rate. The release can be triggered by chemical or enzymatic hydrolysis. uobabylon.edu.iqscirp.org

Chemical Stability and Hydrolysis

The stability of ester analogues of this compound is highly dependent on pH. organic-chemistry.org

Acidic Conditions: Benzoate esters are generally stable under neutral and moderately acidic conditions. This stability is crucial for preventing premature hydrolysis.

Alkaline Conditions: Under basic conditions, esters undergo alkaline hydrolysis (saponification). The rate of this hydrolysis is influenced by both the electronic and steric nature of the alcohol and acid components. rsc.orgresearchgate.net For instance, bulkier alcohol groups can sterically hinder the approach of the hydroxide (B78521) ion, slowing the rate of hydrolysis and increasing the compound's stability. uobabylon.edu.iq

The chemical stability of aliphatic carboxylic esters in aqueous solutions tends to increase with the chain length of the aliphatic acid. rutgers.edu Conversely, esters of cyclopropanecarboxylic acid have been shown to possess substantially increased stability against both acid- and base-catalyzed hydrolysis. acs.org

Table 1: Influence of pH on the Stability of Representative Benzoic Acid Ester Analogues

Ester TypeStability in Acidic pH (e.g., pH 1-4)Stability in Neutral pH (e.g., pH 7.4)Lability in Alkaline pH (e.g., pH > 9)Primary Chemical Release Mechanism
Simple Alkyl Ester (e.g., Methyl, Ethyl)HighHighModerateBAC2 Hydrolysis
Bulky Alkyl Ester (e.g., tert-Butyl)HighHighLow (Steric Hindrance)BAC2 Hydrolysis
Electron-Withdrawing Group EsterHighModerateHighBAC2 Hydrolysis

Enzymatic Hydrolysis

The primary release mechanism for most ester pro-drugs in a biological system is enzymatic cleavage. scirp.org The human body contains a wide variety of esterase enzymes, particularly in the liver, intestines, and plasma, that can hydrolyze ester bonds. scirp.orgacs.org

Carboxylesterases: These enzymes are fundamental to the activation of many ester pro-drugs. scirp.orgnih.gov They hydrolyze the ester linkage to release the parent carboxylic acid and the alcohol promoiety. Simple alkyl esters, however, are not always efficient substrates for these enzymes. rutgers.edu

Cholinesterases: Certain ester structures are designed for rapid hydrolysis by plasma enzymes like cholinesterase. For example, glycolamide esters of benzoic acid have been shown to be hydrolyzed extremely quickly in human plasma. nih.gov These esters combine high stability in aqueous solutions with a high susceptibility to enzymatic cleavage. nih.gov

Structurally-Tuned Release: The rate of enzymatic hydrolysis can be controlled by manipulating the steric and electronic properties of the promoiety. uobabylon.edu.iq Enzymatic hydrolysis of esters may initially increase with the carbon chain length of the alcohol group, but then decrease when the chain becomes too long (longer than six or seven carbons). rutgers.edu Double esters or "acyloxyalkyl" esters are often designed to be rapidly activated by blood-borne esterases. rutgers.edu

The development of enzyme-triggered pro-drugs may involve a two-step process: an initial hydrolysis by esterases followed by a subsequent spontaneous cleavage of a linker, ensuring an efficient release of the active drug. scirp.orgscirp.org

Table 2: Potential Ester Promoieties for this compound and Their Predominant Release Mechanisms

Promoieties GroupExample Ester Analogue StructurePredominant Release MechanismKey Enzymes InvolvedRelative Rate of Cleavage
Simple AlkylMethyl or Ethyl EsterEnzymatic & Chemical HydrolysisCarboxylesterases (Liver)Slow to Moderate
AcyloxyalkylPivaloyloxymethyl (POM) EsterRapid Enzymatic HydrolysisPlasma & Tissue EsterasesFast
Amino AcidL-Valine EsterEnzymatic HydrolysisPeptidases, EsterasesVariable (Transporter-Targeted)
GlycolamideN,N-Dimethylglycolamide EsterRapid Enzymatic HydrolysisCholinesterases (Plasma)Very Fast

Applications of 3 Methoxy 4 Oxan 4 Ylmethoxy Benzoic Acid As a Synthetic Building Block

A Precursor in the Synthesis of Complex Molecules

The unique structural features of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, namely the presence of a carboxylic acid, a methoxy (B1213986) group, and an oxane-containing ether linkage on a benzene (B151609) ring, make it a valuable precursor for the synthesis of intricate molecular architectures.

Role in the Total Synthesis of Natural Products

While direct incorporation of the entire this compound molecule in the total synthesis of natural products is not yet widely documented, its structural motifs are present in various natural products. Synthetic chemists often utilize similar substituted benzoic acids as starting materials or key intermediates. The strategic placement of the methoxy and the bulky oxan-4-ylmethoxy groups can influence the reactivity of the aromatic ring and provide steric hindrance, guiding reactions to achieve desired stereoselectivities in complex synthetic sequences.

Construction of Novel Heterocyclic Systems

The carboxylic acid functionality of this compound serves as a convenient handle for the construction of a variety of heterocyclic systems. Through well-established chemical transformations, the benzoic acid can be converted into amides, esters, and acyl chlorides, which can then undergo cyclization reactions to form heterocycles such as oxazolines, thiazolines, and benzodiazepines. The methoxy and oxan-4-ylmethoxy substituents can further modulate the electronic and steric properties of these resulting heterocyclic compounds, influencing their biological activity and material properties.

A Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. This compound is an attractive scaffold for such libraries due to its multiple points of diversification. The carboxylic acid can be coupled with a diverse range of amines or alcohols, while the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. This allows for the creation of a vast array of structurally diverse molecules from a single, readily accessible starting material.

Application in the Preparation of Advanced Intermediate Chemicals

Beyond its direct use in the synthesis of final target molecules, this compound also serves as a crucial starting material for the preparation of more complex, advanced intermediate chemicals. These intermediates can then be utilized in multi-step synthetic pathways towards pharmaceuticals, agrochemicals, and other high-value chemical products. The inherent functionality of the molecule allows for a wide range of chemical modifications, making it a versatile platform for the synthesis of a multitude of downstream products.

Future Directions and Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid would likely involve the Williamson ether synthesis, a reliable method for forming the aryl ether bond. This process typically involves reacting a substituted phenol (B47542) with an alkyl halide in the presence of a base. For this specific compound, the precursors would be methyl 3-methoxy-4-hydroxybenzoate and 4-(chloromethyl)oxane. Following the etherification, a hydrolysis step would yield the final benzoic acid.

Future research should focus on transforming this classical route into a more sustainable process. Green chemistry principles can be applied to minimize environmental impact and improve efficiency. brainly.comresearchgate.net Key areas for investigation include the use of greener solvents, such as bio-based options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are viable alternatives to traditional dipolar aprotic solvents. merckmillipore.comsigmaaldrich.com

Furthermore, the implementation of phase-transfer catalysis (PTC) presents a significant opportunity. PTC can facilitate the reaction in biphasic systems, often using water as a solvent, thereby eliminating the need for anhydrous conditions and reducing the use of volatile organic solvents. acs.orgacs.orgwikipedia.org Catalysts like quaternary ammonium (B1175870) salts can efficiently shuttle the phenoxide reactant across the phase boundary to react with the alkyl halide. crdeepjournal.orgdalalinstitute.com

Table 1: Comparison of Potential Synthetic Routes
ParameterConventional RouteProposed Sustainable Route
SolventDMF, DMSO, Acetonitrile (B52724)2-MeTHF, CPME, Water
BaseNaH, K₂CO₃ (anhydrous)Aqueous NaOH, K₂CO₃
CatalystNonePhase-Transfer Catalyst (e.g., TBAB)
ConditionsElevated temperatures, anhydrousMilder temperatures, aqueous/biphasic
Waste ProfileHigh volume of organic solvent wasteReduced organic waste, aqueous waste

Exploration of Novel Reactivity Patterns

The structure of this compound offers multiple sites for chemical modification, opening avenues for creating a diverse library of derivatives. Beyond standard transformations of the carboxylic acid group, such as esterification and amidation, modern synthetic methods can be explored to functionalize the aromatic ring.

A primary area for future research is the selective C-H functionalization of the benzoic acid core. researchgate.net The methoxy (B1213986) and ether substituents direct electrophilic aromatic substitution, but transition-metal-catalyzed C-H activation offers alternative and more versatile pathways for introducing new substituents at positions that are otherwise difficult to access. mdpi.comacs.orgacs.orgnih.gov For instance, ruthenium or iridium catalysts could enable the ortho-alkylation or alkenylation of the benzoic acid, leading to novel scaffolds. acs.org

Additionally, photocatalysis could unlock new reaction pathways. Visible-light-induced reactions could facilitate novel coupling reactions, potentially allowing for the introduction of complex fragments under mild conditions, thus expanding the chemical space accessible from this starting material.

Table 2: Potential Novel Reactions and Resulting Derivatives
Reaction TypeTarget SitePotential Reagent/CatalystResulting Functional Group
C-H AlkenylationAromatic Ring (ortho to COOH)Ru-catalyst, Alkene-CH=CHR
C-H ArylationAromatic Ring (ortho to COOH)Pd-catalyst, Arylboronic acid-Aryl
Photoredox CouplingCarboxylic AcidPhotocatalyst, Radical PrecursorDecarboxylative functionalization
AmidationCarboxylic AcidAmine, Coupling Agent-C(O)NR₂

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful tools to predict the properties of this compound and its derivatives, thereby guiding synthetic efforts and accelerating the discovery of new applications. Density Functional Theory (DFT) calculations can be employed to model molecular geometry, electronic structure, and reactivity. These studies can predict spectroscopic signatures (NMR, IR), acidity (pKa), and reaction energetics, offering insights into the outcomes of proposed synthetic transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another promising research direction. nih.govnih.gov By generating a virtual library of derivatives through in silico modification of the parent structure, QSAR models can be built to correlate specific structural features with desired properties. dergipark.org.tracs.org For example, if the target application is a biological inhibitor, molecular descriptors could be correlated with predicted binding affinity to a specific protein. nih.govacs.org Similarly, for materials science applications, descriptors could be linked to properties like predicted mesophase stability in liquid crystals.

Table 3: Key Computational Approaches and Their Applications
Computational MethodPredicted PropertiesPotential Application
Density Functional Theory (DFT)Geometry, pKa, Spectroscopic Data, Reaction BarriersGuiding synthesis, understanding reactivity
QSARCorrelation of structure with activity/propertyDesigning new molecules with targeted functions
Molecular DockingBinding affinity and mode to biological targetsVirtual screening for drug discovery
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsSimulating behavior in solution or materials

Expanding the Scope of Derivatization for New Material Applications

The unique combination of a rigid benzoic acid core with a flexible, bulky oxane-containing side chain makes this compound an interesting building block for new materials. A significant research opportunity lies in the field of liquid crystals. tandfonline.comtandfonline.com Many benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding of the carboxylic acid moieties to form dimers. nih.govnih.govacademie-sciences.fr The specific size and conformation of the 4-(oxan-4-ylmethoxy) group could influence the packing of these dimers, potentially leading to novel mesophases. Systematic derivatization—for example, by esterifying the carboxylic acid with long-chain alcohols or other mesogenic units—could be explored to tune the thermal and phase behavior of these materials.

Another avenue is the use of this compound as a monomer in polymer synthesis. google.comresearchgate.net The carboxylic acid functionality allows it to be incorporated into polyesters (via reaction with diols) or polyamides (via reaction with diamines). The resulting polymers would feature the pendant 3-methoxy-4-(oxan-4-ylmethoxy)phenyl group, which could impart unique properties such as altered solubility, thermal stability, or specific interactions for creating functional materials. mdpi.comjustlonghealth.com

Table 4: Potential Material Applications and Corresponding Derivatization Strategies
Material TypeDerivatization StrategyKey Structural FeaturePotential Properties
Liquid CrystalsEsterification with mesogenic alcoholsHydrogen-bonded dimers, bulky side groupNovel smectic or nematic phases
PolyestersPolycondensation with diolsPendant oxane-containing groupModified thermal properties, solubility
PolyamidesPolycondensation with diaminesPendant oxane-containing groupHigh-performance polymers with unique side chains
Functional CoatingsIncorporation into alkyd resinsBenzoic acid coreImproved gloss, hardness, and chemical resistance justlonghealth.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the synthetic and application potential of this compound, future research should integrate modern automation technologies. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.govbiospectrumasia.com The optimized sustainable synthesis routes developed in section 8.1 could be translated into a multi-step flow process, allowing for the efficient and on-demand production of the target compound and its intermediates. researchgate.netacs.orgrsc.org

Table 5: Proposed Integrated Synthesis and Discovery Platform
ComponentFunctionAdvantage
Computational DesignPredict properties and guide synthesis (QSAR, DFT)Reduces unnecessary experiments; focuses efforts
Flow Chemistry ReactorContinuous synthesis of core molecule and intermediatesSafe, efficient, scalable production
Automated Synthesis PlatformParallel synthesis of derivative librariesHigh-throughput generation of new compounds
High-Throughput ScreeningRapid testing of derivatives for desired propertiesFast identification of lead candidates

Q & A

Q. What are the recommended safety protocols for handling 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in laboratory settings?

While specific toxicity data are unavailable, standard precautions for aromatic carboxylic acids should be followed. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash immediately with water for 15 minutes. Store away from strong oxidizers and heat sources .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Use experimental determination methods:

  • Melting point : Differential Scanning Calorimetry (DSC) with a 5°C/min heating rate.
  • Solubility : Perform phase-solubility studies in common solvents (e.g., DMSO, ethanol, water) at 25°C using UV-Vis spectroscopy.
  • Partition coefficient (logP) : Employ shake-flask method with octanol/water partitioning followed by HPLC quantification .

Q. What are the typical synthetic routes for preparing derivatives of methoxy-substituted benzoic acids?

A common approach involves nucleophilic substitution on a pre-functionalized benzoic acid core. For example:

  • React 3-hydroxy-4-methoxybenzoic acid with oxan-4-ylmethyl bromide in anhydrous DMF using K₂CO₃ as a base at 80°C for 12 hours.
  • Purify via recrystallization from ethanol/water (yield ~65%). Validate purity using ¹H NMR (DMSO-d₆, 400 MHz) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the oxan-4-ylmethoxy group to the benzoic acid scaffold?

Key parameters for optimization:

  • Catalyst : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity.
  • Solvent : Anhydrous DMF or THF improves reactivity compared to protic solvents.
  • Temperature : Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours (yield improvement: ~80%).
  • Workup : Employ column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate non-polar byproducts .

Q. What analytical strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Multi-nuclear NMR : Acquire ¹³C NMR and DEPT-135 to distinguish between CH₃, CH₂, and quaternary carbons.
  • 2D-COSY/HMBC : Identify coupling networks to confirm substituent positions on the aromatic ring.
  • High-resolution MS : Use ESI-TOF to verify molecular ion ([M-H]⁻ expected at m/z 280.1052 for C₁₃H₁₆O₆).
  • X-ray crystallography : Resolve ambiguous stereochemistry if crystalline derivatives are obtainable .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in biological assays?

Design a derivative library with controlled variations:

  • Variation 1 : Replace oxane with other heterocycles (piperidine, tetrahydrofuran) to assess ring size effects.
  • Variation 2 : Modify methoxy positioning (ortho vs. para) to evaluate electronic effects.
  • Assay setup : Test inhibition of cyclooxygenase (COX-2) using a fluorometric kit (Cayman Chemical) with IC₅₀ determination via nonlinear regression.
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in the COX-2 active site .

Q. What methodologies are suitable for investigating metabolic stability in vitro?

  • Liver microsome assay : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
  • Analysis : Quantify parent compound depletion using LC-MS/MS (MRM mode, transition m/z 280→236).
  • Half-life calculation : Apply first-order kinetics (t₁/₂ = ln2/k) .

Methodological Notes

  • Synthetic challenges : Steric hindrance from the oxane ring may require elevated temperatures for substitution reactions.
  • Data gaps : Prioritize experimental determination of logP and pKa to improve QSAR modeling accuracy.
  • Safety : Despite low acute toxicity per SDS, chronic exposure risks remain uncharacterized; implement ALARA principles.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.